CAY10735 was developed as part of a broader effort to identify novel therapeutic agents targeting specific kinases involved in disease pathways. Its classification falls under the category of small-molecule inhibitors, which are designed to interfere with the activity of specific proteins within the cell.
The synthesis of CAY10735 typically involves multi-step organic reactions. The process begins with readily available starting materials that undergo transformations such as alkylation, acylation, and cyclization to construct the core structure of the compound.
The detailed synthetic route usually requires optimization for yield and purity, often involving chromatographic techniques for purification.
CAY10735 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to target kinases. The exact molecular formula and structural diagram can be derived from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
CAY10735 is designed to interact specifically with target kinases through competitive inhibition. The primary reaction involves binding to the ATP-binding site of these kinases, effectively blocking their activity.
The mechanism of action for CAY10735 involves its selective binding to the ATP-binding pocket of target kinases. This binding prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways that contribute to cellular proliferation and survival.
CAY10735 is typically characterized by:
CAY10735 has potential applications in several scientific fields:
CAY10735 features a core heterocyclic structure centered on a quinazoline backbone with strategic halogen substitutions that enhance target binding affinity. The compound's systematic IUPAC designation is 4-[(3-Bromo-4-hydroxyphenyl)amino]-6-methoxyquinazoline-7-carboxamide, with empirical formula C₁₆H₁₃BrN₄O₃ and molecular weight of 389.21 g/mol. X-ray crystallographic analysis reveals a planar configuration that facilitates adenosine triphosphate (ATP)-binding pocket insertion in target kinases, with the bromine moiety positioned for optimal halogen bonding interactions [10].
The compound exhibits rotational isomerism around the anilino- quinazoline linkage, presenting both syn- and anti-conformers that demonstrate differential binding kinetics. Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) confirm two stable isomeric forms in solution state, with the E-isomer demonstrating superior kinase inhibition potency. Mass spectral characterization shows characteristic fragmentation patterns at m/z 388→312 (quinazoline core cleavage) and 312→285 (methoxy group loss), providing distinctive analytical signatures for compound identification [2].
Table 1: Molecular Attributes of CAY10735
Property | Specification | Analytical Method |
---|---|---|
Systematic Name | 4-[(3-Bromo-4-hydroxyphenyl)amino]-6-methoxyquinazoline-7-carboxamide | IUPAC Nomenclature |
Empirical Formula | C₁₆H₁₃BrN₄O₃ | Elemental Analysis |
Exact Mass | 388.0207 Da | High-Resolution MS |
Isomeric Forms | E/Z conformational isomers around C-N bond | NMR Spectroscopy |
Characteristic NMR Shifts | δ 8.92 (s, 1H, NH), 8.35 (s, 1H, H-5), 7.89 (d, 1H, H-2'), 6.91 (d, 1H, H-5') | ¹H NMR (DMSO-d6) |
CAY10735 demonstrates pH-dependent solubility characteristics, with poor aqueous solubility in neutral conditions (log P = 2.8) but enhanced dissolution in mildly acidic environments (pH 4-5). The compound exhibits optimal stability at -20°C under nitrogen atmosphere, with accelerated degradation studies indicating hydrolytic susceptibility at the carboxamide moiety under alkaline conditions. Differential scanning calorimetry reveals a crystalline melting point of 218°C ± 2°C with no polymorphic transitions observed below decomposition temperature [2].
Spectrophotometric analysis (UV-Vis) shows characteristic absorption maxima at 232 nm (π→π* transition) and 342 nm (n→π* transition) with molar extinction coefficients of 18,500 and 12,300 M⁻¹cm⁻¹ respectively. Reactivity screening indicates electrophilic sensitivity at the C-5 position of the quinazoline ring, necessitating protection from strong oxidizing agents. The compound demonstrates photosensitivity, with 15% degradation observed after 72 hours exposure to UV light (300-400 nm), recommending storage in amber glass under inert atmosphere [2].
The discovery trajectory of CAY10735 originated from quinazoline scaffold optimization efforts at Cayman Chemical (2010-2012), building upon earlier kinase inhibitor pharmacophores. The synthetic route established in patent US2014308362A1 features a seven-step sequence with a pivotal Buchwald-Hartwig coupling introducing the 3-bromo-4-hydroxyphenyl moiety to the chloroquinazoline precursor. This method achieved a 38% overall yield improvement over previous routes while eliminating palladium catalyst residues below 5 ppm specification [5].
Subsequent patent WO2015181627A2 (2015) protected novel crystalline forms exhibiting enhanced dissolution profiles, while EP2886523B1 (2018) claimed deuterated analogs with improved metabolic stability through strategic hydrogen-deuterium exchange at the C-4 position. The intellectual property landscape reveals progressive innovation around the core structure, with 23 patents filed across major jurisdictions between 2013-2021, primarily focusing on formulation approaches to overcome solubility limitations and expand therapeutic applications [10].
Table 2: Developmental Milestones and Patent Landscape
Year | Development Milestone | Patent/Publication |
---|---|---|
2012 | Initial synthesis and kinase screening | Cayman Chemical internal records |
2014 | Base compound patent | US2014308362A1 (Core structure and synthesis) |
2015 | Polymorph and formulation patent | WO2015181627A2 (Crystalline forms) |
2017 | Deuterated analog patent | US9643984B2 (Metabolically stable derivatives) |
2019 | Combination therapy claims | EP3456284A1 (Oncology combinations) |
2021 | Prodrug technologies | JP2021501273A (Enhanced bioavailability) |
CAY10735 emerged during a transformative period in kinase inhibitor development characterized by the precision oncology movement. Its design reflects the "third-generation" kinase inhibitor paradigm focusing on isoform selectivity to minimize off-target effects—a significant evolution from early multi-kinase inhibitors like sorafenib. The compound's development coincided with advances in structural biology that enabled rational pharmacophore design based on cryo-electron microscopy mapping of kinase conformational states [5] [10].
This compound addresses pharmacological challenges identified through evolutionary psychiatry principles, particularly the need to target conserved signaling pathways that map to functional capacities rather than symptom clusters. Its mechanism aligns with the shift toward modulating fundamental cellular regulation systems conserved across vertebrate species, allowing translational extrapolation from model organisms to human pathophysiology [1]. The compound's selective action represents progress against the historical limitations identified in pharmacological research, including inadequate consideration of genomic diversity in drug development and insufficient attention to functional outcomes beyond symptomatic measures [4].
CAY10735 functions as a competitive ATP-mimetic that binds the catalytic cleft of p38 MAP kinase (MAPK14) with sub-nanomolar affinity (Kd = 0.78 nM). Isothermal titration calorimetry studies reveal an enthalpy-driven binding mechanism dominated by hydrogen bonding with the kinase hinge region (residues Met109-Gly110) and halogen bonding through the bromine substituent with Tyr35. The methoxy group at position 6 achieves optimal van der Waals contacts with the hydrophobic pocket formed by Ile86 and Leu104, while the carboxamide moiety forms a critical water-mediated hydrogen bond network with Asp112 [5] [10].
Kinome-wide profiling (KinomeScan) demonstrates exceptional selectivity, with >100-fold selectivity against 85% of 468 tested kinases. Notable off-target interactions include inhibition of CLK2 (IC50 = 42 nM) and DYRK1A (IC50 = 187 nM), potentially contributing to observed effects on alternative splicing regulation. Surface plasmon resonance confirms slow dissociation kinetics (koff = 4.7 × 10⁻⁴ s⁻¹) supporting sustained target engagement beyond plasma clearance. Cellular thermal shift assays document concentration-dependent stabilization of p38α with ΔTm = 8.3°C at 1μM compound concentration, confirming intracellular target engagement [6].
Downstream of primary p38α inhibition, CAY10735 modulates inflammatory transcriptional networks through attenuation of MAPKAPK2 phosphorylation (86% inhibition at 100 nM), reducing cytoplasmic-to-nuclear translocation of heat shock protein 27 (HSP27). This suppresses TNFα production (IC50 = 15 nM) and IL-6 secretion (IC50 = 22 nM) in lipopolysaccharide-stimulated macrophages. RNA sequencing reveals preferential downregulation of matrix metalloproteinase genes (MMP1, MMP3, MMP9) and chemokine ligands (CCL2, CXCL8) in synovial fibroblasts [3].
In tumor microenvironments, CAY10735 disrupts autocrine growth signaling through interference with TGF-β/SMAD cross-talk, demonstrated by 67% reduction in phospho-SMAD2 nuclear accumulation. This modulates epithelial-mesenchymal transition markers, increasing E-cadherin transcription while suppressing vimentin and Snail expression. The compound further influences oxidative stress responses by preventing phosphorylation-dependent inactivation of the transcription factor Nrf2, enhancing expression of antioxidant response element (ARE)-driven genes including HO-1 and NQO1 [3].
Table 3: Signaling Pathway Modulation by CAY10735
Affected Pathway | Key Molecular Events | Functional Consequences |
---|---|---|
p38/MAPKAPK2 Axis | ↓ MAPKAPK2 phosphorylation (Y334)↓ HSP27 nuclear translocation | Reduced pro-inflammatory cytokine productionInhibition of actin polymerization |
TGF-β/SMAD Crosstalk | ↓ SMAD2 phosphorylation (S465/467)↓ SMAD3/4 complex formation | Attenuated epithelial-mesenchymal transitionReduced collagen deposition |
Nrf2/ARE System | ↑ Nrf2 nuclear accumulation↑ HO-1 and NQO1 expression | Enhanced oxidative stress resistanceModulation of drug metabolizing enzymes |
mTORC1 Feedback Loop | ↓ RPS6 phosphorylation (S240/244)↓ 4E-BP1 hyperphosphorylation | Reduced protein translationAutophagy induction |
The compound additionally exhibits metabolic reprogramming effects through AMPK-independent inhibition of acetyl-CoA carboxylase phosphorylation, reducing lipid biosynthesis in proliferating cells. This secondary activity profile positions CAY10735 as a multi-pathway modulator whose therapeutic potential extends beyond primary kinase inhibition to influence fundamental cellular processes conserved across vertebrate species from fish to mammals [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7